molecular formula C11H13N3O2 B3023982 N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide CAS No. 446278-50-8

N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide

Cat. No.: B3023982
CAS No.: 446278-50-8
M. Wt: 219.24 g/mol
InChI Key: VPUORNRQAAQSNJ-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24. It is a specialty product often used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide typically involves the reaction of 4-isocyanatobenzoyl chloride with cyclopropanecarboxylic acid hydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts specific chemical properties such as increased ring strain and reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-14-11(16)8-3-5-9(6-4-8)13-10(15)7-1-2-7/h3-7H,1-2,12H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUORNRQAAQSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220423
Record name 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446278-50-8
Record name 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446278-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide
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